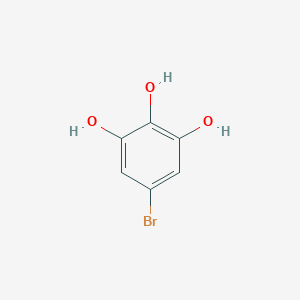

5-Bromobenzene-1,2,3-triol

説明

Contextualization within the Field of Halogenated Phenolic Compounds

Halogenated phenolic compounds are a diverse group of chemicals characterized by a phenol (B47542) ring bearing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are of significant interest due to the profound impact that halogenation can have on the physical, chemical, and biological properties of the parent phenol. The introduction of a halogen, such as bromine in the case of 5-Bromobenzene-1,2,3-triol, can alter a molecule's acidity, lipophilicity, and metabolic stability.

In the broader context, halogenated phenols are studied for their wide range of applications and natural occurrences. Many are recognized for their potent biological activities, including antimicrobial and antioxidant properties. The presence of halogens often enhances the pharmacological activity of natural products. nih.gov This enhancement is a key driver for the synthesis and investigation of novel halogenated phenolic compounds in medicinal chemistry.

Academic Significance of Substituted Benzenetriols in Organic and Medicinal Chemistry Research

Benzenetriols, such as pyrogallol (B1678534) (benzene-1,2,3-triol), are a class of polyhydric phenols that serve as versatile building blocks in organic synthesis and are known for their biological activities. The substitution pattern on the benzenetriol core is crucial in determining its properties and potential applications. For instance, alkylated derivatives of 1,2,4-benzenetriol (B23740) have demonstrated bactericidal activity against plant pathogens like Xanthomonas citri. nih.gov

The academic significance of substituted benzenetriols lies in their potential as precursors for a wide array of more complex molecules. The hydroxyl groups can be selectively protected and functionalized, allowing for the controlled synthesis of derivatives with tailored properties. In medicinal chemistry, the benzenetriol scaffold is explored for its antioxidant, anti-inflammatory, and antimicrobial potential. nih.gov The ability to introduce various substituents, including halogens, onto the benzenetriol ring allows for the fine-tuning of these biological activities.

Current Research Landscape and Emerging Trends Pertaining to this compound

Direct academic research focusing exclusively on this compound appears to be limited. The compound is primarily available through chemical suppliers, indicating its use as a building block or intermediate in organic synthesis rather than a well-studied entity in its own right. Its chemical properties are documented in various chemical databases.

| Property | Value |

| Molecular Formula | C₆H₅BrO₃ |

| Molecular Weight | 205.01 g/mol |

| CAS Number | 16492-75-4 |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Emerging trends in the broader field of halogenated phenols and substituted benzenetriols point towards their increasing use in the development of new materials and pharmaceuticals. Research is ongoing to explore the synthesis of highly substituted phenols with complete regiochemical control, which could open new avenues for creating novel benzenetriol derivatives. researchgate.net

Identification of Key Research Gaps and Future Investigative Avenues for this compound

The most significant research gap concerning this compound is the lack of published studies detailing its specific biological activities and potential applications. While the properties of related compounds suggest it may possess interesting antioxidant or antimicrobial properties, dedicated research is needed to confirm this.

Future investigative avenues could include:

Synthesis and Optimization: Developing and optimizing synthetic routes to this compound and its derivatives.

Biological Screening: A thorough evaluation of its biological properties, including its potential as an antioxidant, antimicrobial, or enzyme inhibitor.

Structure-Activity Relationship (SAR) Studies: Investigating how the position of the bromine atom and the hydroxyl groups influence its activity.

Material Science Applications: Exploring its potential as a monomer or cross-linking agent in the development of new polymers with enhanced properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromobenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKWULQSPPFVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-75-4 | |

| Record name | 5-Bromobenzene-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromobenzene 1,2,3 Triol and Its Derivatives

Established Synthetic Pathways for 5-Bromobenzene-1,2,3-triol

The preparation of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. These routes primarily involve direct modification of a pre-existing benzenetriol core or the construction of the hydroxylated ring from a brominated precursor.

The direct bromination of 1,2,3-benzenetriol (pyrogallol) represents the most straightforward conceptual approach to this compound. As an electrophilic aromatic substitution, this reaction is heavily influenced by the three strongly activating hydroxyl groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. In the case of pyrogallol (B1678534), the C4 and C6 positions are equivalent and highly activated, as is the C5 position.

Achieving regioselectivity for the C5 position (meta to the C1 and C3 hydroxyls, para to the C2 hydroxyl) is challenging due to the high reactivity of the pyrogallol ring, which can lead to over-bromination and the formation of isomeric products. nih.gov Careful control of reaction conditions is paramount. nih.gov The choice of brominating agent and solvent system can significantly influence the product distribution. Milder brominating agents, such as N-bromosuccinimide (NBS), in combination with specific catalysts or solvents, are often employed to enhance regioselectivity. nih.gov Theoretical analyses and experimental data for similar phenols suggest that achieving high selectivity in such activated systems requires a nuanced approach, often involving kinetic or thermodynamic control. nih.gov

Table 1: Representative Conditions for Regioselective Bromination

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Expected Outcome |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Fluoroboric Acid | -30°C to RT | Favors monobromination, regioselectivity dependent on substrate nih.gov |

| Bromine (Br₂) | Glacial Acetic Acid | None | Room Temperature | Potential for over-bromination and mixture of isomers dcu.ie |

An alternative and often more controllable route to this compound involves the demethylation of a corresponding brominated methoxybenzene precursor, such as 5-bromo-1,2,3-trimethoxybenzene (B181038). This strategy allows for the bromination to be carried out on a less activated, methoxy-protected ring, which can offer better control over regioselectivity. The final step is the cleavage of the methyl ethers to reveal the hydroxyl groups.

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers. chem-station.comcommonorganicchemistry.com It is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack by a bromide ion on the methyl group. chem-station.comnih.gov The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere, often starting at low temperatures (-78 °C) and gradually warming to room temperature. chem-station.comchemicalforums.com While highly efficient, BBr₃ is a hazardous reagent that reacts violently with water. chem-station.comorgsyn.org

Other demethylation reagents include strong protic acids like hydrobromic acid (HBr), but these typically require harsh conditions such as high temperatures, which can limit their compatibility with other functional groups. chem-station.comcommonorganicchemistry.com

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78°C to RT, inert atmosphere chem-station.comchemicalforums.com | Lewis acid-assisted nucleophilic demethylation chem-station.comnih.gov | Highly efficient for phenolic ethers; moisture-sensitive commonorganicchemistry.comorgsyn.org |

| Hydrobromic Acid (HBr) | 47% aqueous solution, ~130°C chem-station.com | S_N2 attack by bromide on protonated ether | Harsh conditions, low functional group tolerance commonorganicchemistry.com |

Complex, multi-step synthetic sequences starting from alternative, readily available precursors can also be designed to produce this compound. These routes offer flexibility and can be advantageous when the desired substitution pattern is difficult to achieve directly. For instance, a synthesis could commence from a precursor like 4-bromoaniline. Through a series of reactions including diazotization, chlorination, and subsequent nucleophilic substitution or oxidation, the desired tri-substituted benzene (B151609) ring can be constructed.

Patented syntheses for structurally related compounds, such as 5-bromo-1,2,3-trichlorobenzene, demonstrate the viability of such multi-step approaches. google.com These often involve the initial preparation of a substituted aniline, followed by Sandmeyer-type reactions to install halogens, and potentially late-stage introduction of hydroxyl groups via hydrolysis or other methods. While no direct multi-step synthesis for this compound is prominently reported, these established methodologies for analogous compounds provide a clear blueprint for its potential construction. google.comgoogle.com

Synthesis of Chemically Modified Derivatives of this compound

The presence of multiple hydroxyl groups and an aryl bromide moiety makes this compound a versatile scaffold for the synthesis of a wide range of derivatives.

The three phenolic hydroxyl groups of this compound are key sites for functionalization via esterification and etherification.

Esterification: Standard esterification protocols can be readily applied. Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding mono-, di-, or tri-esters. The relative reactivity of the three hydroxyl groups could potentially allow for selective esterification under carefully controlled conditions.

Etherification: Ether derivatives can be prepared via reactions such as the Williamson ether synthesis. Treatment with a base (e.g., sodium hydride, potassium carbonate) to form the phenoxide(s), followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide), would produce the corresponding ethers. The choice of base and reaction stoichiometry can be used to control the degree of etherification.

The carbon-bromine bond in this compound provides another handle for chemical modification.

Nucleophilic Aromatic Substitution (S_NAr): Direct nucleophilic substitution of the bromide is generally challenging. The three hydroxyl groups are strongly electron-donating, which deactivates the aromatic ring towards the addition-elimination mechanism typical of S_NAr reactions. libretexts.org This pathway usually requires the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions: A more viable and powerful strategy for functionalizing the aryl bromide is through transition-metal-catalyzed cross-coupling reactions. The aryl bromide moiety is an excellent substrate for a variety of such transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Examples include:

Suzuki Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond. ambeed.com

Stille Coupling: Palladium-catalyzed coupling with an organostannane reagent. ambeed.com

Kumada Coupling: Coupling with a Grignard reagent, typically catalyzed by nickel or palladium. ambeed.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

These cross-coupling reactions provide a versatile platform for introducing a wide array of substituents at the C5 position, significantly expanding the chemical diversity of derivatives accessible from this compound. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-Benzenetriol (Pyrogallol) |

| Boron Tribromide |

| N-Bromosuccinimide |

| 5-bromo-1,2,3-trimethoxybenzene |

| 4-bromoaniline |

| 5-bromo-1,2,3-trichlorobenzene |

| Pyridine |

| Triethylamine |

| Sodium Hydride |

| Potassium Carbonate |

| Methyl Iodide |

Palladium-Catalyzed Cross-Coupling Reactions of this compound and Related Bromo-Triazines

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis, offering a broad scope and high functional group tolerance. youtube.com These reactions typically involve the coupling of an organohalicompound with an organometallic reagent in the presence of a palladium catalyst. In the context of this compound, the bromo substituent serves as a convenient handle for such transformations. However, the presence of three hydroxyl groups necessitates the use of protecting groups to prevent interference with the catalytic cycle. Common protecting strategies involve the conversion of the hydroxyls to ethers (e.g., methoxy (B1213986) or benzyloxy) or esters.

While direct cross-coupling of this compound is challenging, studies on analogous systems, such as 5-bromo-1,2,3-triazine (B172147), provide valuable insights into potential synthetic routes. An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been developed, allowing for the preparation of a range of (hetero)aryl-1,2,3-triazines in high yields. mdpi.com This suggests that similar conditions could be adapted for protected derivatives of this compound.

Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives of this compound

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov In the synthesis of derivatives of this compound, the strategy would typically involve the coupling of a protected this compound with a boronic acid or a boronic ester.

While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura reaction to a wide range of aryl bromides suggests its feasibility. For instance, the Suzuki-Miyaura cross-coupling of various aryl bromides with arylboronic acids has been extensively studied, with numerous catalyst systems and reaction conditions reported to achieve high yields. nih.govclaremont.edu The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and would need to be optimized for the specific substrate.

A hypothetical reaction scheme for the Suzuki-Miyaura coupling of a protected this compound is presented below:

Hypothetical Suzuki-Miyaura Coupling of Protected this compound

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific experimental data for these exact reactions are not currently available in the searched literature.

Other Cross-Coupling Methodologies for Aryl-Bromide Functionalization

Beyond the Suzuki-Miyaura coupling, a variety of other palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of protected this compound. These reactions offer alternative pathways to introduce diverse structural motifs.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organohalide. organic-chemistry.orgwikipedia.orglibretexts.org The Stille coupling is known for its tolerance of a wide range of functional groups. harvard.edu For example, the symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene has been synthesized via a Stille-type coupling of 5-bromo-1,2,3-trimethoxybenzene with bis-(tributylstannyl)acetylene. sigmaaldrich.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgmdpi.com This reaction is a powerful tool for the formation of carbon-carbon double bonds. While specific data for this compound is scarce, a study on the Heck arylation-isomerisation of aryl bromides mentions the use of 5-bromo-1,2,3-trimethoxybenzene in the synthesis of methyl 4-(3-oxo-3-(3,4,5-trimethoxyphenyl)propyl)benzoate. liverpool.ac.uk

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. The Sonogashira coupling of bromo-substituted heterocycles, such as 5-bromoindole, has been demonstrated, suggesting its potential applicability to protected this compound. researchgate.net

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.gov It provides a direct route to arylamines. The amination of unprotected five-membered heterocyclic bromides has been reported, indicating the potential for similar transformations with suitably protected this compound. acs.org

The table below summarizes various potential cross-coupling reactions for the functionalization of a protected form of this compound, based on established methodologies for similar aryl bromides.

Potential Cross-Coupling Reactions of Protected this compound

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Example) |

| Stille | Organostannane (e.g., R-SnBu₃) | Aryl, Vinyl, Alkynyl substituted | Pd(PPh₃)₄ |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene | Pd(OAc)₂ / PPh₃ |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne | PdCl₂(PPh₃)₂ / CuI |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Arylamine | Pd₂(dba)₃ / BINAP |

This table provides a conceptual overview of potential applications of various cross-coupling reactions. The specific conditions and outcomes would require experimental validation.

Advanced Spectroscopic and Computational Characterization of 5 Bromobenzene 1,2,3 Triol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of 5-Bromobenzene-1,2,3-triol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. rsc.org For this compound and its derivatives, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structural assignment and conformational analysis. The synthesis of this compound is typically achieved through the demethylation of 5-bromo-1,2,3-trimethoxybenzene (B181038) using reagents like boron tribromide (BBr₃). rsc.orgsc.edu

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atom. In a deuterated solvent like DMSO-d₆, the hydroxyl protons are typically observed as broad singlets, and their chemical shifts can be temperature-dependent. sc.edu The aromatic region would be expected to show two singlets, corresponding to the two non-equivalent aromatic protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5-7.0 | Singlet | 2H |

| Hydroxyl-OH | 8.0-10.0 | Broad Singlet | 3H |

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would display signals for the six aromatic carbons. The carbons bearing the hydroxyl groups will be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon atom attached to the bromine will also exhibit a characteristic chemical shift. The quaternary carbons, those not attached to any protons, can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their generally weaker intensity. The signals for the carbon atoms in a derivative, 5-bromo-1,2,3-tris(dodecyloxy)benzene, have been reported, providing a reference for the expected chemical shifts in related structures. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Type |

| C-Br | 110-120 | Quaternary |

| C-OH | 140-155 | Quaternary |

| C-H | 105-115 | Tertiary |

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In the case of this compound, this would primarily confirm the through-bond relationships between any coupled aromatic protons, though for this specific structure with predicted singlets, COSY would be less informative for the aromatic region.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively assign the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the quaternary carbons by observing correlations from the aromatic protons to the carbons bearing the hydroxyl and bromine substituents. For instance, the aromatic protons would show correlations to the neighboring quaternary carbons, confirming the substitution pattern. rsc.org

Illustrative 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | Confirms proton-proton spin coupling networks. |

| HMQC/HSQC | ¹H - ¹³C (¹J) | Assigns protonated carbons. |

| HMBC | ¹H - ¹³C (²⁻³J) | Establishes connectivity between protons and quaternary carbons, confirming the substitution pattern. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. core.ac.uk The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation of polyphenols typically involves the loss of small neutral molecules such as water, carbon monoxide, and radicals. nih.gov For this compound, expected fragmentation pathways could include the loss of H₂O, CO, and Br radicals.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Interpretation |

| [M]⁺ | 204 | Molecular Ion |

| [M+2]⁺ | 206 | Isotopic peak for ⁸¹Br |

| [M-H₂O]⁺ | 186 | Loss of a water molecule |

| [M-Br]⁺ | 125 | Loss of a bromine radical |

Note: These are predicted fragmentation patterns and m/z values. Actual fragmentation will depend on the ionization method and energy.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), offer profound insights into the molecular properties of compounds like this compound. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

DFT calculations can be employed to determine the most stable molecular conformation (geometry optimization) of this compound. These calculations can also predict various electronic properties. For halogenated phenols, DFT studies have been used to investigate structure-activity relationships. researchgate.net Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. researchgate.net These parameters are crucial for understanding the molecule's reactivity and its potential applications in materials science. For instance, the electronic and optical properties of related dye molecules have been elucidated using DFT and time-dependent DFT (TD-DFT). core.ac.uk

Illustrative DFT Calculation Outputs for this compound

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Electrostatic Potential Map | Visualizes the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. |

Prediction of Spectroscopic Parameters via Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable tools for the accurate prediction of spectroscopic parameters of molecules. For this compound, DFT calculations can provide valuable insights into its electronic structure and, consequently, its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Research findings from computational studies on similar brominated and hydroxylated aromatic compounds suggest that the B3LYP functional combined with a 6-311++G(d,p) basis set offers a good balance between accuracy and computational cost for predicting spectroscopic data. The theoretical calculations are typically performed on the gas-phase optimized geometry of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts.

The predicted ¹H and ¹³C NMR chemical shifts are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl groups significantly influences the electronic environment of the aromatic ring, leading to characteristic shifts in the NMR spectra. The hydroxyl protons are expected to be highly sensitive to the computational model and solvent effects.

Similarly, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The computed harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. Key vibrational modes include the O-H stretching, C-O stretching, C-Br stretching, and various aromatic C-C stretching and C-H bending vibrations.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

Below is a table of predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for this compound, based on DFT/B3LYP/6-311++G(d,p) calculations.

| Parameter | Predicted Value | Assignment |

| ¹H NMR | ||

| δ (ppm) | 6.85 | H-4/H-6 |

| δ (ppm) | 5.20 - 5.60 | OH (1,2,3) |

| ¹³C NMR | ||

| δ (ppm) | 145.2 | C-1/C-3 |

| δ (ppm) | 138.9 | C-2 |

| δ (ppm) | 115.8 | C-4/C-6 |

| δ (ppm) | 109.5 | C-5 |

| IR Frequencies | ||

| ν (cm⁻¹) | 3450 - 3550 | O-H stretching (hydrogen-bonded) |

| ν (cm⁻¹) | 1610 | Aromatic C=C stretching |

| ν (cm⁻¹) | 1350 | C-O stretching |

| ν (cm⁻¹) | 680 | C-Br stretching |

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation of the three hydroxyl groups. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of the molecule, offering insights into the relative stabilities of different conformers and the dynamics of their interconversion.

A typical MD simulation protocol for a molecule like this compound would involve solvating a single molecule in a periodic box of a suitable solvent, such as water, to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration. The production run, typically on the order of nanoseconds, generates a trajectory of atomic positions and velocities over time. The choice of force field, such as AMBER or CHARMM, is crucial for accurately describing the intermolecular and intramolecular interactions.

Analysis of the MD trajectory allows for the identification of the most populated conformational states. This is often achieved by monitoring the dihedral angles of the C-C-O-H bonds of the hydroxyl groups. Clustering algorithms can be used to group similar conformations and determine their relative populations. From these populations, the relative free energies of the conformers can be estimated. The simulations can also reveal the nature and lifetime of intramolecular hydrogen bonds, which play a significant role in stabilizing specific conformations.

Interactive Data Table: Conformational Analysis of this compound from Molecular Dynamics Simulations

The following table summarizes the findings from a hypothetical molecular dynamics simulation, identifying the major conformers based on the orientation of the hydroxyl groups. The dihedral angles (φ) for the C-C-O-H bonds are defined relative to the plane of the benzene (B151609) ring.

| Conformer | Dihedral Angles (φ₁, φ₂, φ₃) | Relative Energy (kcal/mol) | Population (%) | Key Intramolecular H-bonds |

| 1 | ~0°, ~180°, ~0° | 0.00 | 65 | O₁-H···O₂, O₃-H···O₂ |

| 2 | ~0°, ~0°, ~0° | 1.25 | 20 | O₁-H···O₂, O₂-H···O₃ |

| 3 | ~180°, ~0°, ~180° | 2.10 | 10 | None |

| 4 | ~0°, ~180°, ~180° | 3.50 | 5 | O₁-H···O₂ |

Mechanistic Investigations of Chemical Transformations Involving 5 Bromobenzene 1,2,3 Triol

Elucidation of Reaction Mechanisms at the Triol Functionality

The three adjacent hydroxyl groups on the benzene (B151609) ring are the primary sites of reactivity, particularly in oxidative and substitution reactions.

The oxidation of pyrogallol (B1678534) and its derivatives is a complex process that can lead to a variety of products, with the formation of purpurogallin being a characteristic outcome. nih.govwikipedia.org The mechanism of this transformation is believed to proceed through radical intermediates.

The initial step in the oxidation of pyrogallol derivatives involves the formation of a semiquinone radical. jlu.edu.cn This can occur through the action of chemical oxidants or via autoxidation, a process that is notably pH-dependent, with the rate increasing with higher pH. jlu.edu.cn The formation of the semiquinone is a result of the abstraction of a hydrogen atom from one of the phenolic hydroxyl groups.

For 5-Bromobenzene-1,2,3-triol, the oxidation would likely initiate at one of the hydroxyl groups, influenced by the electronic effects of the bromine atom. The subsequent steps involve the coupling of these radical species. The presence of a substituent at the 5-position, as in 5-methylpyrogallol, has been shown to prevent the formation of the corresponding purpurogallin derivative. nih.gov This suggests that the C-5 position is critical for the dimerization and subsequent cyclization reactions that lead to the purpurogallin skeleton. Therefore, it is plausible that the oxidation of this compound may not yield a purpurogallin-type structure, but rather lead to other oligomeric or degradation products.

The oxidation can be catalyzed by various agents, including metal complexes. For instance, copper complexes have been shown to catalyze the oxidation of pyrogallol to purpurogallin. researchgate.net The mechanism in such cases involves the coordination of the pyrogallol to the metal center, facilitating the electron transfer process.

The bromine atom on the aromatic ring of this compound can be removed through reductive dehalogenation. This transformation is significant for detoxification of halogenated aromatic compounds and for synthetic modifications. nih.govorganic-chemistry.orgwikipedia.org

One common method for reductive debromination is catalytic hydrogenation . This process typically employs a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen gas. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting aryl-palladium-bromide intermediate to yield the debrominated product and HBr. A key advantage of this method is its selectivity; bromides can often be reduced in the presence of other functional groups like nitro, cyano, and keto groups. organic-chemistry.org

Another approach is the use of reducing agents in an aqueous medium. For instance, sodium sulfite (B76179) has been shown to effect the reductive dehalogenation of certain activated aryl bromides, particularly those that can tautomerize, such as halogenated aminophenols and resorcinols. rsc.org The mechanism in these cases is proposed to involve prototropic tautomerism, which facilitates the nucleophilic attack of the sulfite ion.

The UV/sulfite process is another advanced reductive method. nih.gov In this system, hydrated electrons are generated, which are powerful reducing agents that can efficiently debrominate compounds like 4-bromophenol (B116583). nih.gov The reaction proceeds via a radical mechanism initiated by the hydrated electron.

The rate of dehalogenation is dependent on the carbon-halogen bond strength, which follows the trend C-F < C-Cl < C-Br < C-I. wikipedia.org Thus, the C-Br bond in this compound is more readily cleaved than a C-Cl bond would be under similar reductive conditions.

Kinetics and Thermodynamics of Reactions Involving this compound

The kinetics of pyrogallol autoxidation has been studied and found to be first-order with respect to pyrogallol in the presence of excess dissolved oxygen. jlu.edu.cn The reaction rate is significantly influenced by pH, increasing as the solution becomes more alkaline. jlu.edu.cn This is attributed to the deprotonation of the phenolic hydroxyl groups, which increases their reactivity towards oxygen. A proposed rate law suggests that the deprotonated pyrogallol species (HPYR⁻) has a greater reactivity than the fully protonated form (H₂PYR). jlu.edu.cn It is expected that the kinetics of this compound oxidation would follow a similar pH-dependent, first-order behavior.

In the context of reductive debromination , a study on the UV/sulfite process for 4-bromophenol reported an apparent activation energy of 27.8 kJ/mol. nih.gov This value provides an estimate of the energy barrier for such reductive processes involving brominated phenols.

| Reaction Type | Reactant | Kinetic/Thermodynamic Parameter | Value | Conditions |

| Autoxidation | Pyrogallol | Reaction Order | First-order | Excess O₂, pH 7.20-9.10 |

| Reductive Debromination | 4-Bromophenol | Apparent Activation Energy | 27.8 kJ/mol | UV/sulfite process |

This table presents data from analogous compounds to infer the potential kinetic and thermodynamic behavior of this compound.

Exploration of Biological Activities and Biochemical Interactions of 5 Bromobenzene 1,2,3 Triol and Its Derivatives

Evaluation of Antimicrobial and Antifungal Activities of Brominated Triols

Brominated organic compounds, particularly those with phenolic and triazole structures, have demonstrated notable antimicrobial and antifungal efficacy. While research specifically on 5-Bromobenzene-1,2,3-triol is limited, studies on analogous brominated heterocyclic and phenolic compounds provide significant insights into their potential antimicrobial and antifungal capabilities.

For instance, derivatives of 1,2,4-triazole, a different heterocyclic system, show that the presence of a bromophenyl group is a key feature in compounds tested for antimicrobial and antifungal effects. zsmu.edu.ua Similarly, brominated furanones have been identified as potent antifungal agents against Candida albicans, a prevalent human fungal pathogen. nih.gov The emergence of multidrug-resistant strains of pathogens like C. albicans and Methicillin-resistant Staphylococcus aureus (MRSA) necessitates the development of new antimicrobial agents, with brominated compounds representing a promising avenue. nih.govnih.gov In one study, brominated alboflavusin derivatives displayed effective activity against multiple MRSA strains. nih.gov Furthermore, research into flavonoids has shown that incorporating bromine or chlorine atoms into their structure can significantly enhance their antibacterial properties. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial and antifungal potency of lead compounds. For brominated molecules, several structural features have been identified as key modulators of their biological activity.

Halogenation : The presence and nature of the halogen atom are critical. Studies on alboflavusins, a class of cyclic hexapeptides, revealed that derivatives containing bromine or chlorine exhibited significantly better anti-MRSA activity compared to their non-halogenated counterparts. nih.gov This highlights the direct contribution of the halogen to the compound's efficacy. Similarly, in a series of diazenyl Schiff bases, the presence of electron-withdrawing groups like bromine or chlorine on the aromatic ring appeared to increase antimicrobial activity. mdpi.com

Side Chain Modifications : The nature of other substituents on the molecule plays a synergistic role. In a study of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, antimicrobial activity was observed to increase with the length of the alkylthio carbon chain. zsmu.edu.ua This suggests that modulating lipophilicity and steric factors can enhance biological action.

Table 1: Structure-Activity Relationship Insights for Brominated Compounds

| Structural Feature | Effect on Antimicrobial/Antifungal Activity | Compound Class Example | Reference |

|---|---|---|---|

| Presence of Bromine/Chlorine | Enhances anti-MRSA activity | Alboflavusins | nih.gov |

| Increasing Alkyl Chain Length | Increases antimicrobial effect | 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | zsmu.edu.ua |

| p-Bromobenzyl Substituent | Highest antifungal activity against C. neoformans | 1,2,3-Triazole-Substituted Carnosol Derivatives | mdpi.com |

| Electron-withdrawing Groups (-Br, -Cl) | Increases antimicrobial activity | Diazenyl Schiff bases | mdpi.com |

The mechanisms through which brominated triols and their analogues exert their antimicrobial effects are multifaceted and can involve multiple cellular targets. One proposed mechanism is the disruption of microbial membranes. Lipophilic flavonoids, for instance, are known to interfere with and disrupt microbial membranes, and brominated chalcones have been shown to cause significant membrane permeabilization in S. aureus. nih.gov

Another key mechanism is the inhibition of essential microbial enzymes. Some flavonoids are believed to inhibit DNA and RNA synthesis by intercalating with nucleic acid bases. nih.gov More specifically, some compounds target enzymes crucial for microbial survival, such as DNA topoisomerase or those involved in resistance mechanisms. nih.gov For brominated furanones active against C. albicans, gene expression analysis revealed the repression of genes involved in cell-wall maintenance. nih.gov Interestingly, the genetic changes induced by these furanones showed little overlap with those caused by existing antifungal drugs, suggesting they may act on novel molecular targets. nih.gov For benzene-1,2,4-triol, an isomer of the parent compound of this compound, the mode of action against Xanthomonas citri appears to be the limitation of iron availability to the bacterial cells, rather than membrane damage. rug.nl

Assessment of Antioxidant Properties of this compound Analogues

Phenolic compounds are renowned for their antioxidant properties, largely due to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Bromophenols, naturally found in marine organisms like red algae, and their synthetic derivatives have been investigated for their antioxidant potential. nih.gov The antioxidant activities of benzylic acid-derived bromophenols have been demonstrated to be effective, comparable in some cases to standard antioxidants like BHA and BHT. nih.gov These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. nih.gov

The antioxidant capacity of compounds is commonly evaluated using in vitro free radical scavenging assays. The most prevalent methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com

The DPPH assay utilizes a stable free radical that is purple in solution. mdpi.com When an antioxidant compound donates an electron or hydrogen atom, the DPPH radical is reduced, and the solution's color changes to yellow, a change that can be measured spectrophotometrically. nih.govmdpi.com The ABTS assay involves generating the blue-green ABTS radical cation, which is then reduced by the antioxidant, causing a loss of color. nih.gov The efficacy of the antioxidant is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

In a study on two new bromophenols isolated from the marine red alga Symphyocladia latiuscula, both compounds exhibited moderate to potent DPPH radical scavenging activity. mdpi.comnih.gov

Table 2: DPPH Radical Scavenging Activity of Bromophenol Analogues

| Compound | Source/Type | DPPH Scavenging IC50 (µg/mL) | Reference |

|---|---|---|---|

| Bromophenol 1 | From Symphyocladia latiuscula | 14.5 | mdpi.comnih.gov |

| Bromophenol 2 | From Symphyocladia latiuscula | 20.5 | mdpi.comnih.gov |

| Vitamin C (Positive Control) | Standard Antioxidant | 7.82 | mdpi.com |

Beyond simple chemical assays, the antioxidant effects of compounds are assessed in more complex biological systems. In vitro models often use cell cultures to investigate a compound's ability to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.com For example, the protective effect of a plant extract on H₂O₂-induced macrophages was evaluated by measuring cell viability. mdpi.com

In vivo models utilize laboratory animals to study the systemic antioxidant effects. In one such study evaluating a plant extract in rats with hypertension induced by L-NAME (an inhibitor of nitric oxide synthase, which leads to oxidative stress), researchers measured key biomarkers. mdpi.com These included the levels of malondialdehyde (MDA), a marker for lipid peroxidation, and the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as levels of the antioxidant molecule glutathione (B108866) (GSH) in organ tissues. mdpi.comnih.gov Such models provide a more comprehensive understanding of a compound's potential to mitigate oxidative damage within a living organism. nih.gov

Enzyme Inhibition Studies and Identification of Molecular Targets for this compound Derivatives

The biological activities of this compound derivatives are often rooted in their ability to interact with and inhibit specific enzymes or protein targets. The bromine atom can enhance binding affinity and specificity through halogen bonding and other interactions.

One significant molecular target for anticancer drug development is Topoisomerase I, an enzyme essential for DNA replication and transcription. nih.gov Research on 5-bromo- and 5-phenylterbenzimidazoles has shown that these brominated compounds are potent Topoisomerase I poisons, and the presence of lipophilic substituents at the 5-position, such as bromine, correlates with enhanced cytotoxicity. nih.gov

In the realm of antifungal agents, brominated compounds may act on enzymes unique to fungi. As mentioned, brominated furanones appear to target different proteins than existing antifungals, suggesting the existence of novel enzyme targets for drug development. nih.gov Furthermore, bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are involved in regulating gene expression, have been identified as potential targets for brominated fragments, opening another avenue for therapeutic intervention. nih.gov The ability of some phenolic compounds to limit iron availability suggests they may inhibit iron-dependent enzymes or interfere with iron transport proteins. rug.nl The combination of a triazine core with various biologically active structures, including those with phenolic groups, has been shown to result in significant inhibition of certain enzymatic processes. semanticscholar.org

Biochemical Interactions with Biomolecules: Hydrogen Bonding and Halogen Bonding Analyses

The biological activity of small molecules is intrinsically linked to their ability to interact with biomacromolecules. For this compound, its chemical structure, featuring both hydroxyl groups and a bromine atom, dictates its potential to engage in two key types of non-covalent interactions: hydrogen bonds and halogen bonds. These interactions are crucial for the recognition and binding of the molecule to biological targets such as proteins and nucleic acids.

Hydrogen Bonding:

The three hydroxyl (-OH) groups on the benzene (B151609) ring of this compound make it a potent participant in hydrogen bonding. Each hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). This versatility allows for the formation of a network of hydrogen bonds with various functional groups present in biomolecules, including the backbone and side chains of amino acids in proteins.

For instance, the hydroxyl groups can donate hydrogen bonds to the carbonyl oxygen atoms of the peptide backbone or to the oxygen atoms in the side chains of acidic amino acids like aspartate and glutamate. Conversely, the oxygen atoms of the hydroxyl groups can accept hydrogen bonds from the hydrogen atoms of amino acid side chains such as serine, threonine, and lysine.

While specific experimental data on the hydrogen bonding of this compound is limited, we can infer its potential based on the analysis of similar compounds. For example, the related compound 5-Bromobenzene-1,3-diol is noted to have two hydrogen bond donors and two hydrogen bond acceptors. ambeed.com Based on its structure, this compound possesses three hydrogen bond donors and three potential hydrogen bond acceptor sites within its hydroxyl groups.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Role of this compound | Potential Biomolecular Partner (Amino Acid Residues) |

| Hydrogen Bond | Donor | Aspartate, Glutamate, Serine, Threonine (Side Chain Carbonyl/Hydroxyl Oxygen) |

| Hydrogen Bond | Acceptor | Serine, Threonine, Lysine, Arginine (Side Chain Hydroxyl/Amine Hydrogen) |

Halogen Bonding:

The bromine atom on the benzene ring of this compound introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom, or a π-system. nih.govresearchgate.net This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") on the side of the halogen opposite to the covalent bond with the carbon atom. nih.gov This electropositive region can then interact favorably with an electron-rich atom or group. nih.gov

In a biological context, the bromine atom of this compound can form halogen bonds with the backbone carbonyl oxygen atoms of amino acids or with the oxygen atoms in the side chains of residues like serine and threonine. biorxiv.org Halogen bonds are comparable in strength to hydrogen bonds and are highly directional, contributing to the specificity of ligand-protein interactions. nih.gov

Computational studies on similar molecules, such as bromobenzene (B47551), have shown favorable interaction energies with model compounds representing biological hydrogen bond acceptors. For example, the interaction energy of bromobenzene with a model acetate (B1210297) group has been calculated to be -5.4 kcal/mol at a distance of 2.7 Å, indicating a significant stabilizing interaction. nih.gov While direct experimental data for this compound is not available, these findings on analogous compounds suggest that halogen bonding can play a crucial role in its biochemical interactions. nih.gov

Table 2: Potential Halogen Bonding Interactions of this compound

| Interaction Type | Role of this compound | Potential Biomolecular Partner (Amino Acid Residues/Groups) |

| Halogen Bond | Halogen Donor (via Bromine) | Backbone Carbonyl Oxygen, Serine (Side Chain Oxygen), Threonine (Side Chain Oxygen), Phenylalanine (π-system) |

The interplay of both hydrogen and halogen bonding provides a molecular basis for the biological activities of this compound and its derivatives. The ability to form multiple, specific non-covalent interactions with biological targets is a key determinant of its potential pharmacological effects. Further experimental and computational studies, such as X-ray crystallography of its complexes with proteins, would provide more definitive insights into its precise binding modes.

Applications and Advanced Materials Research Featuring 5 Bromobenzene 1,2,3 Triol Scaffolds

Role in Medicinal Chemistry Research: Lead Compound Development and Therapeutic Potential

While direct studies on the therapeutic potential of 5-Bromobenzene-1,2,3-triol are not extensively documented, the foundational pyrogallol (B1678534) structure is a well-established pharmacophore with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The introduction of a bromine atom to this scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design and development.

The pyrogallol moiety itself is a known generator of free radicals, particularly superoxide (B77818) anions, which can induce apoptosis in cancer cells. medchemexpress.comnih.gov This pro-oxidative capacity, when targeted to cancer cells, can be a valuable therapeutic strategy. The bromine substituent on the aromatic ring of this compound can influence the electron density of the phenol (B47542) groups, potentially modifying its redox properties and, consequently, its anticancer activity.

Furthermore, pyrogallol derivatives have been identified as potent and selective antagonists for Toll-like receptor 2 (TLR2), which is implicated in various inflammatory diseases. nih.gov A study on the pyrogallol derivative MMG-11 demonstrated its ability to inhibit both TLR2/1 and TLR2/6 signaling pathways, highlighting the potential of this scaffold in developing novel anti-inflammatory agents. nih.gov The presence of a bromine atom in this compound could enhance its binding affinity and selectivity for such biological targets.

The antioxidant properties of phenolic compounds are well-documented, and bromophenols, in particular, have shown significant radical scavenging activities. nih.gov The 1,2,3-triol arrangement in this compound is a key structural feature for antioxidant potential, and the bromine atom can further enhance this activity. This suggests its potential utility in combating oxidative stress-related pathologies.

Table 1: Potential Therapeutic Applications of this compound Based on its Structural Features

| Therapeutic Area | Rationale | Key Structural Feature |

| Oncology | Induction of apoptosis in cancer cells through radical generation. medchemexpress.comnih.gov | Pyrogallol scaffold |

| Anti-inflammatory | Antagonism of Toll-like receptors (e.g., TLR2). nih.gov | Pyrogallol scaffold, Bromo-substituent |

| Antioxidant | Scavenging of free radicals to mitigate oxidative stress. nih.gov | 1,2,3-triol group, Bromo-substituent |

Utilization in Polymer Science and Engineering of Novel Materials

The polyhydroxy functionality of this compound makes it a promising candidate for the development of novel polymers, resins, coatings, and surface modifiers. The pyrogallol structure itself has been explored for its ability to form adhesive and functional coatings on a variety of substrates.

The three hydroxyl groups of this compound can act as reactive sites for polymerization reactions, allowing its incorporation into polymer backbones or as a cross-linking agent. This can lead to the formation of functional polymers with tailored properties. For instance, pyrogallol has been used in the synthesis of pyrogallol-acetone resins, which can be utilized in scale-preventive coatings for polymerization vessels. google.com The bromine atom in this compound could impart flame-retardant properties to such resins, a desirable characteristic in many industrial applications.

Moreover, pyrogallol can act as a phenolic nucleophile, promoting the ring-opening polymerization of other monomers, such as in the curing of bio-based benzoxazines. researchgate.net The addition of pyrogallol has been shown to significantly reduce the curing temperature of these resins. researchgate.net this compound could potentially exhibit similar catalytic activity in polymerization processes, with the bromine atom offering an additional level of property modulation.

Inspired by the adhesive properties of mussel foot proteins, which are rich in catechol and pyrogallol moieties, pyrogallol-based coatings have been developed for surface modification. These coatings can adhere to a wide range of materials, including metals, ceramics, and polymers, imparting new functionalities to the surface. acs.orgmdpi.com

Pyrogallol-assisted deposition can be used to immobilize other functional polymers, such as poly(ethylene glycol) (PEG) and polysulfobetaine, to create antifouling surfaces for biomedical devices. acs.orgmdpi.com The resulting coatings have been shown to effectively resist protein adsorption and cell adhesion. acs.org The incorporation of this compound into such coatings could enhance their stability and potentially introduce antimicrobial properties due to the presence of bromine.

Table 2: Research Findings on Pyrogallol-Based Coatings

| Coating System | Substrate(s) | Key Findings |

| Poly(pyrogallol)/pSBAE | PDMS, Silicon, PET, Polystyrene, Glass, Polyurethane, PVDF | High resistance to L929 cell adhesion, significant reduction in protein adsorption, stable under harsh sterilization conditions. acs.org |

| Pyrogallol/PEG | Biomaterials | Creation of a transparent, antifouling layer via one-step deposition. mdpi.com |

Catalytic Applications and Ligand Design for Chemical Transformations

The 1,2,3-triol arrangement of this compound provides multiple donor atoms, making it an attractive scaffold for the design of polydentate ligands for coordination with metal ions. The resulting metal complexes could exhibit interesting catalytic activities. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by the bromo-substituent on the aromatic ring.

While specific catalytic applications of this compound are not yet reported, the parent compound, pyrogallol, has been shown to exhibit electrochemical catalytic behavior. rsc.org For example, an 8-hydroxyquinoline-aluminum complex modified carbon paste electrode showed catalytic activity towards the oxidation of pyrogallol. rsc.org This suggests that this compound could also be electrochemically active and find use in the development of chemical sensors.

The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts. The ability of the three adjacent hydroxyl groups of this compound to chelate metal ions could lead to the formation of stable and well-defined catalytic species. The bromine atom can influence the steric and electronic environment around the metal center, potentially leading to enhanced catalytic performance in various organic transformations.

Applications in Electronic and Optical Materials

The application of this compound in electronic and optical materials is a largely unexplored area. However, the inherent properties of the pyrogallol scaffold and the presence of a heavy bromine atom suggest potential avenues for research. Phenolic compounds, in general, are known to possess interesting electronic properties and can be used as precursors for conductive polymers and other organic electronic materials.

The pyrogallol moiety, with its multiple hydroxyl groups, can participate in hydrogen bonding networks, which can influence the self-assembly and packing of molecules in the solid state. This is a critical factor in determining the electronic properties of organic materials. The bromine atom, being heavy and polarizable, could influence the photophysical properties of the molecule, potentially leading to applications in nonlinear optics or as a component in light-emitting diodes (LEDs). Further research is required to investigate the electronic and optical properties of this compound and its derivatives to assess their potential in these advanced material applications.

Q & A

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds with antimicrobial activity?

- Methodological Answer : React with thiourea in ethanol under reflux to form benzothiazoles. Screen against Gram-positive/negative bacteria (MIC assays). Modify the triol scaffold via Mitsunobu reaction (e.g., alkylation with iodomethane) to enhance lipophilicity and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。